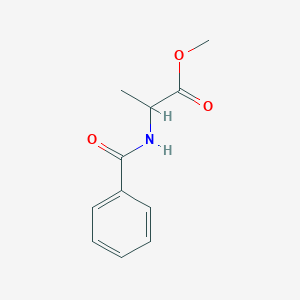

BZ-Ala-ome

Description

The exact mass of the compound BZ-Ala-ome is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 173195. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality BZ-Ala-ome suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about BZ-Ala-ome including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl (2S)-2-benzamidopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-8(11(14)15-2)12-10(13)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,12,13)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRDFLIILGVFYCF-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)NC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)OC)NC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7244-67-9 | |

| Record name | L-Alanine, N-benzoyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7244-67-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl N-benzoyl-L-alaninate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.863 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of N-Benzoyl-L-alanine Methyl Ester

Executive Summary

N-Benzoyl-L-alanine methyl ester, also known as methyl (2S)-2-benzamidopropanoate, is a pivotal chiral building block in modern organic synthesis and medicinal chemistry. Its structure, which combines a protected L-alanine core with a stable benzoyl amide and a reactive methyl ester, makes it an exceptionally versatile intermediate. This guide provides a comprehensive overview of its chemical properties, reactivity, synthesis, and key applications. We will delve into the causality behind its synthetic utility, offering field-proven insights for its practical application in pharmaceutical development and biochemical research. The protocols and data presented herein are designed to be self-validating, ensuring reliability and reproducibility for researchers.

Physicochemical and Structural Properties

N-Benzoyl-L-alanine methyl ester is a white crystalline solid at room temperature.[1][2] The incorporation of the benzoyl group onto the L-alanine backbone significantly increases its lipophilicity compared to the parent amino acid, a property that is often exploited in drug design to improve membrane permeability.[2] Its stability under standard laboratory conditions, coupled with its solubility in common organic solvents, makes it a highly practical reagent for a multitude of synthetic transformations.[1][2]

| Property | Value | Source |

| CAS Number | 7244-67-9 | [1] |

| Molecular Formula | C₁₁H₁₃NO₃ | [1][3] |

| Molecular Weight | 207.22 g/mol | [1] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 61 - 63 °C | [1][3] |

| Purity | ≥ 99% (Typical, by TLC/HPLC) | [1] |

| Storage Conditions | 0 - 8 °C | [1] |

Spectroscopic Profile for Structural Elucidation

Characterization of N-Benzoyl-L-alanine methyl ester is routinely achieved using standard spectroscopic techniques. The expected data provides a clear fingerprint for confirming the structure's integrity post-synthesis.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals corresponding to each proton environment. Key signals would include a doublet for the Cα-methyl group, a multiplet for the Cα-proton, a singlet for the methyl ester protons, a signal for the amide N-H proton, and multiplets in the aromatic region for the benzoyl group protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will confirm the presence of the key functional groups. Characteristic peaks include those for the methyl ester carbonyl (~173 ppm), the amide carbonyl (~167 ppm), the Cα carbon (~52 ppm), the methyl ester carbon, the Cα-methyl carbon, and the aromatic carbons of the benzoyl ring.[4]

-

IR (Infrared) Spectroscopy: The IR spectrum is valuable for identifying the primary functional groups. Expect strong absorption bands corresponding to the N-H stretch of the amide, C=O stretching of the ester and amide groups, and C-H stretching of the aromatic and aliphatic portions.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by providing a highly accurate mass-to-charge ratio for the molecular ion [M+H]⁺.

Chemical Reactivity and Mechanistic Insights

The chemical behavior of N-Benzoyl-L-alanine methyl ester is governed by its three primary functional components: the methyl ester, the benzamide group, and the chiral α-carbon. Understanding the reactivity of these sites is crucial for its strategic use in multi-step synthesis.

Caption: Key reactive centers of N-Benzoyl-L-alanine methyl ester.

-

Site A (Methyl Ester): This is the most common site of reaction. The methyl ester serves as a protecting group for the carboxylic acid. It can be readily hydrolyzed under basic conditions (e.g., using LiOH or NaOH in a water/THF mixture) or acidic conditions to yield the corresponding N-Benzoyl-L-alanine. This deprotection is a fundamental step when incorporating the molecule into a larger peptide chain where the carboxyl group needs to be activated for subsequent coupling.

-

Site B (Benzamide): The benzoyl group is a robust N-protecting group. The amide bond is significantly more stable than the ester and is resistant to cleavage under the conditions used for ester hydrolysis. This differential reactivity is a cornerstone of its utility, allowing for selective deprotection of the C-terminus. Cleavage of the amide typically requires harsh conditions (e.g., strong acid and high heat), which are not common in standard peptide synthesis.

-

Site C (α-Carbon): As this is a chiral center, maintaining its stereochemical integrity is paramount, especially in drug development where enantiomeric purity is critical. The α-proton is weakly acidic and can be abstracted under strong basic conditions, leading to racemization. Therefore, reactions involving this center or exposure to strong bases must be carefully controlled, often by running them at low temperatures.

Synthesis Protocol: A Validated Approach

The most common and efficient synthesis of N-Benzoyl-L-alanine methyl ester involves the N-acylation of L-alanine methyl ester hydrochloride. This method is reliable and scalable.

Objective: To synthesize N-Benzoyl-L-alanine methyl ester from commercially available L-alanine methyl ester hydrochloride and benzoyl chloride.

Materials:

-

L-alanine methyl ester hydrochloride

-

Benzoyl chloride

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend L-alanine methyl ester hydrochloride (1.0 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: Cool the suspension to 0 °C in an ice bath. Add triethylamine (2.2 equivalents) dropwise. The purpose of the base is twofold: to deprotonate the amine hydrochloride to the free, nucleophilic amine, and to act as a scavenger for the HCl generated during the acylation reaction. Stir for 15-20 minutes.

-

Acylation: While maintaining the temperature at 0 °C, add benzoyl chloride (1.1 equivalents) dropwise to the stirring mixture. A precipitate (triethylammonium chloride) will form.

-

Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. The progress should be monitored by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.

-

Work-up:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl to remove excess base, saturated NaHCO₃ solution to remove any unreacted benzoyl chloride and benzoic acid, and finally with brine.

-

Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the residue by column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) or by recrystallization to yield N-Benzoyl-L-alanine methyl ester as a white solid.[4][5]

-

Caption: Workflow for the synthesis of N-Benzoyl-L-alanine methyl ester.

Applications in Research and Drug Development

The utility of N-Benzoyl-L-alanine methyl ester stems from its status as a protected amino acid, making it an ideal intermediate for several advanced applications.

-

Pharmaceutical Synthesis: It serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its structure is a common motif in the development of novel analgesics and anti-inflammatory drugs.[1][6] The benzoyl group can mimic interactions of larger aromatic systems within enzyme active sites, while the alanine core provides a specific stereochemical scaffold.

-

Peptide Synthesis: The compound is widely used in both solid-phase and solution-phase peptide synthesis.[1][6] It allows for the controlled, stepwise addition of an L-alanine residue to a growing peptide chain. After coupling the preceding amino acid to its free N-terminus (following removal of the benzoyl group, if necessary for the strategy) or activating its C-terminal carboxyl group (after hydrolysis of the methyl ester), it seamlessly integrates into the desired peptide sequence.

-

Biochemical Probes and Assays: Researchers utilize this molecule and its derivatives to study enzyme-substrate interactions, particularly with proteases and amidases.[1][7] By modifying the benzoyl group or the alanine moiety, scientists can probe the steric and electronic requirements of an enzyme's active site, providing valuable insights into metabolic pathways and disease mechanisms.[6]

Conclusion

N-Benzoyl-L-alanine methyl ester is more than a simple chemical; it is a versatile and enabling tool for chemical and pharmaceutical innovation. Its well-defined physicochemical properties, predictable reactivity, and straightforward synthesis make it an invaluable asset. For researchers in drug discovery and development, a thorough understanding of its chemical behavior—from its role as a protected amino acid to its potential for stereochemical control—is essential for leveraging its full potential in the creation of novel therapeutics and advanced biochemical probes.

References

-

PubChem. (n.d.). N-Benzyl-N-methyl-L-alanine methyl ester. Retrieved from [Link]

-

SpectraBase. (n.d.). L-Alanine, N-(4-butylbenzoyl)-, methyl ester. Retrieved from [Link]

-

SciELO México. (2018). Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. Retrieved from [Link]

-

SciELO México. (2018). Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 7244-67-9: L-Alanine, N-benzoyl-, methyl ester [cymitquimica.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity [scielo.org.mx]

- 5. scielo.org.mx [scielo.org.mx]

- 6. jk-sci.com [jk-sci.com]

- 7. moleculardepot.com [moleculardepot.com]

A Technical Guide to the Application of Nα-Benzoyl-L-alanine Methyl Ester (BZ-Ala-ome) in Protease Activity Assays

Abstract

Nα-Benzoyl-L-alanine methyl ester (BZ-Ala-ome) is a synthetic amino acid derivative that serves as a valuable molecular tool in biochemical research, particularly for the characterization of protease activity.[1][2] This guide provides an in-depth exploration of BZ-Ala-ome, focusing on its core application as a chromogenic substrate for serine proteases, most notably α-chymotrypsin. We will dissect the underlying mechanism of enzymatic hydrolysis, present a detailed, field-proven protocol for conducting kinetic assays, and discuss the critical parameters for experimental design and optimization. This document is intended for researchers, scientists, and drug development professionals seeking to employ BZ-Ala-ome for robust and reliable enzyme characterization and inhibitor screening.

Introduction: The Molecular Profile of BZ-Ala-ome

Nα-Benzoyl-L-alanine methyl ester is a derivative of the amino acid L-alanine, chemically modified at both its amino and carboxyl termini.[3] Its structure consists of:

-

An L-alanine core.

-

An N-terminal benzoyl group (Bz) , which protects the amine and, critically, acts as a recognition motif for certain proteases.

-

A C-terminal methyl ester (-ome) , which protects the carboxylic acid and provides the hydrolyzable bond for enzymatic assays.[4]

While utilized in peptide synthesis, its primary value in biochemical research lies in its function as a simple, effective substrate for proteases that exhibit specificity for aromatic or bulky hydrophobic residues at the P1 position.[1][5] The enzymatic cleavage of the ester bond, rather than a peptide bond, offers a convenient method for continuously monitoring enzyme kinetics.

The Causality of Recognition and Catalysis: Mechanism of Hydrolysis by α-Chymotrypsin

The utility of BZ-Ala-ome as a substrate is best understood through its interaction with α-chymotrypsin, a well-characterized serine protease.[6] Chymotrypsin preferentially cleaves peptide bonds C-terminal to aromatic amino acids like phenylalanine, tyrosine, and tryptophan.[7] The N-benzoyl group of BZ-Ala-ome effectively mimics these aromatic side chains.

The Hydrolytic Mechanism Follows a Two-Step Process:

-

Substrate Binding: The benzoyl group of BZ-Ala-ome fits into the S1 specificity pocket of chymotrypsin, a deep, hydrophobic cleft on the enzyme's surface that accommodates large aromatic residues. This specific interaction correctly orients the scissile ester bond within the enzyme's active site.

-

Catalysis: The catalytic triad of chymotrypsin (Serine-195, Histidine-57, Aspartate-102) executes the hydrolysis. The serine residue, acting as a potent nucleophile, attacks the carbonyl carbon of the ester. This leads to the formation of a transient acyl-enzyme intermediate and the release of the first product, methanol. The intermediate is then rapidly hydrolyzed by a water molecule, releasing N-benzoyl-L-alanine (BZ-Ala-OH) and regenerating the active enzyme.

The hydrolysis of the ester bond results in the formation of a carboxylate group, which alters the electronic properties of the benzoyl chromophore. This change can be detected spectrophotometrically as an increase in absorbance at specific UV wavelengths, typically around 256 nm.[2][8]

Figure 2: Standard workflow for a BZ-Ala-ome kinetic assay.

Expertise in Practice: Experimental Design and Optimization

Simply following a protocol is insufficient; true scientific integrity comes from understanding the causality behind each parameter. Optimizing these conditions is crucial for obtaining accurate and reproducible data.

| Parameter | Recommended Range | Rationale & Expert Insight |

| pH | 7.5 - 8.5 | Chymotrypsin exhibits optimal activity in this slightly alkaline range, which ensures the catalytic histidine (His-57) is in the correct protonation state for catalysis. [8] |

| Temperature | 25°C | Standardized temperature for kinetic assays, ensuring reproducibility across experiments and labs. Higher temperatures increase activity but risk enzyme denaturation. |

| Substrate [BZ-Ala-ome] | 0.1 - 1.0 mM | The concentration should ideally be around the Michaelis constant (Kₘ) to ensure sensitivity to inhibitors and adherence to Michaelis-Menten kinetics. Very high concentrations (>10x Kₘ) can lead to substrate inhibition. [9] |

| Enzyme [Chymotrypsin] | 1 - 5 µg/mL (final) | The concentration must be chosen to produce a linear rate of absorbance change for at least 5 minutes. Too much enzyme results in rapid substrate depletion; too little results in a signal that is difficult to distinguish from noise. |

| Calcium Chloride [CaCl₂] | 50 - 100 mM | Ca²⁺ ions are known to stabilize the structure of chymotrypsin, preventing autolysis (self-digestion) and enhancing its thermal stability, leading to more consistent activity over the assay period. [10] |

Broader Applications and Scientific Context

Beyond basic characterization, the BZ-Ala-ome assay serves as a powerful platform for:

-

High-Throughput Screening (HTS): The simplicity and reliability of the assay make it suitable for screening large compound libraries to identify potential chymotrypsin inhibitors.

-

Mechanism of Inhibition Studies: By measuring reaction rates at various substrate and inhibitor concentrations, researchers can determine the mode of inhibition (e.g., competitive, non-competitive) and calculate the inhibition constant (Kᵢ). [9]* Comparative Protease Specificity: While BZ-Ala-ome is a canonical substrate for chymotrypsin, it can be used to probe the specificity of newly discovered or engineered proteases to see if they recognize bulky hydrophobic N-terminal blocking groups. [11] Limitations: A primary limitation is potential interference from library compounds that absorb light at 256 nm. It is crucial to run controls for inhibitor absorbance to ensure that any observed decrease in signal is due to enzymatic inhibition and not an optical artifact.

Conclusion

Nα-Benzoyl-L-alanine methyl ester is more than just a chemical reagent; it is a precisely designed tool that leverages fundamental principles of enzyme specificity and catalysis. Its application in a continuous spectrophotometric assay provides a robust, reliable, and accessible method for quantifying the activity of chymotrypsin and related proteases. By understanding the mechanistic basis of the assay and carefully optimizing experimental parameters, researchers can generate high-fidelity data crucial for advancing our understanding of enzyme function and for the development of novel therapeutics.

References

- Stennicke, H. R., & Salvesen, G. S. (2000). Caspase assays: identifying caspase activity and substrates in vitro and in vivo. Methods in Enzymology, 322, 95–107.

-

Chem-Impex International. (n.d.). Nα-Benzyl-L-alanine methyl ester hydrochloride. Retrieved from [Link]

- Schmitz, J., et al. (2019). Cathepsin B: Active site mapping with peptidic substrates and inhibitors. Molecules, 24(1), 1-25.

-

Schmitz, J., et al. (2019). Cathepsin B: Active Site Mapping with Peptidic Substrates and Inhibitors. ResearchGate. [Link]

-

Al-Obeidi, F. A., et al. (2024). A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations. PubMed Central. [Link]

-

Chem-Impex International. (n.d.). Benzoyl-L-alanine methyl ester. Retrieved from [Link]

-

Lipton, J. A., et al. (2018). Selective neutral pH inhibitor of cathepsin B designed based on cleavage preferences at cytosolic and lysosomal pH conditions. Journal of Biological Chemistry, 293(31), 11979-11990. [Link]

-

J&K Scientific LLC. (n.d.). Benzoyl-L-alanine methyl ester. Retrieved from [Link]

-

PeptaNova. (n.d.). Trypsin & Trypsin-like Protease Substrates. Retrieved from [Link]

-

LookChem. (n.d.). BZ-ALA-OME. Retrieved from [Link]

-

Khan Academy. (2019). Mechanism of ester hydrolysis. YouTube. [Link]

-

Schätzle, S., et al. (2009). Rapid and sensitive kinetic assay for characterization of omega-transaminases. Analytical Biochemistry, 393(1), 137-142. [Link]

-

Arnold, L. D., et al. (1987). Nα-(BENZYLOXYCARBONYL)-β-(PYRAZOL-1-YL)-L-ALANINE. Organic Syntheses, 65, 196. [Link]

-

The Royal Society of Chemistry. (n.d.). Protocol for enzyme assays. Retrieved from [Link]

-

Wilson, J. J., et al. (2009). Measurement of enzyme kinetics and inhibitor constants using enthalpy arrays. Analytical Biochemistry, 387(1), 1-10. [Link]

-

Nishina, T., et al. (2017). Identification of Protease Specificity Using Biotin-Labeled Substrates. Journal of Visualized Experiments, (122), 55562. [Link]

-

MP Biomedicals. (n.d.). TECHNICAL INFORMATION Trypsin. Retrieved from [Link]

-

Makinen, K. K., et al. (1989). Purification and characterization of an enzyme produced by Treponema denticola capable of hydrolyzing synthetic trypsin substrates. Journal of Biological Chemistry, 264(14), 8284-8289. [Link]

-

Wikipedia. (n.d.). 3-Quinuclidinyl benzilate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). BZ-Ala-ome. PubChem Compound Database. Retrieved from [Link]

-

Overall, C. M., & Kleifeld, O. (2006). Quantitative profiling of protease specificity. PLoS Computational Biology, 2(8), e107. [Link]

-

van der Velden, N. S. (2019). Novel Methods to Engineer the Substrate Specificity of Proteases. ETH Zurich Research Collection. [Link]

-

Johnson, G. C., & Imperiali, B. (2013). Global substrate specificity profiling of post-translational modifying enzymes. Protein Science, 22(10), 1335-1346. [Link]

-

Pearson. (n.d.). Show how you would convert alanine to the following derivatives. Retrieved from [Link]

-

Isaacs, L., et al. (2011). Determining Protease Substrate Selectivity and Inhibition by Label-Free Supramolecular Tandem Enzyme Assays. Digital Commons @ Trinity. [Link]

-

National Center for Biotechnology Information. (n.d.). N-benzoyl-L-alanine. PubChem Compound Database. Retrieved from [Link]

-

ResearchGate. (n.d.). Self-condensation and hydrolysis of β-alanine methyl ester. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. moleculardepot.com [moleculardepot.com]

- 3. N-benzoyl-L-alanine | C10H11NO3 | CID 709778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. jk-sci.com [jk-sci.com]

- 6. mybiosource.com [mybiosource.com]

- 7. promega.com [promega.com]

- 8. Chymotrypsin - Assay | Worthington Biochemical [worthington-biochem.com]

- 9. Measurement of enzyme kinetics and inhibitor constants using enthalpy arrays - PMC [pmc.ncbi.nlm.nih.gov]

- 10. α-胰凝乳蛋白酶的酶学测定程序(EC 3.4.21.1) [sigmaaldrich.com]

- 11. Research Collection | ETH Library [research-collection.ethz.ch]

Methodological & Application

Monitoring Nα-Benzoyl-L-alanine Methyl Ester (BZ-Ala-OMe) Hydrolysis in Enzyme Kinetics: An Application Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide provides detailed methodologies for monitoring the enzymatic hydrolysis of Nα-Benzoyl-L-alanine methyl ester (BZ-Ala-OMe), a synthetic substrate commonly used for assaying protease activity, particularly chymotrypsin and other serine proteases.[1][2] We delve into the core principles of the enzymatic reaction and present robust protocols for tracking its kinetics. The primary focus is on a highly sensitive and reliable spectrophotometric method based on the ninhydrin reaction, which quantifies the release of the primary amine product. Additionally, we discuss alternative advanced methods like High-Performance Liquid Chromatography (HPLC). This document is designed to equip researchers with the foundational knowledge and practical steps necessary to generate high-quality kinetic data for enzyme characterization and inhibitor screening.

Introduction: The Significance of BZ-Ala-OMe Hydrolysis

Enzyme kinetics are fundamental to understanding biological processes, characterizing enzyme function, and driving drug discovery.[3] Proteases, a major class of enzymes, are critical therapeutic targets. To study their activity, synthetic substrates that are specifically cleaved to produce a detectable signal are invaluable. Nα-Benzoyl-L-alanine methyl ester (BZ-Ala-OMe) is one such substrate, serving as a key intermediate and tool in pharmaceutical development and biochemical research.[4][5]

The enzymatic hydrolysis of BZ-Ala-OMe, often catalyzed by proteases like α-chymotrypsin, breaks the ester bond.[1][6] This reaction yields N-Benzoyl-L-alanine and methanol. However, for practical monitoring, the more relevant reaction is the hydrolysis of the peptide bond mimic, which releases L-alanine methyl ester. This guide will focus on detecting the product of ester hydrolysis, L-alanine methyl ester, which possesses a free α-amino group.

Understanding the kinetics of this reaction allows for the determination of key enzymatic parameters such as the Michaelis constant (Km) and maximum velocity (Vmax), which are essential for characterizing enzyme efficiency and the mechanism of inhibition.[7]

Principle of the Assay

The core of the assay is the enzyme-catalyzed cleavage of the ester bond in BZ-Ala-OMe. The reaction can be simplified as follows:

Nα-Benzoyl-L-alanine methyl ester + H₂O ---(Enzyme)--> N-Benzoyl-L-alanine + L-alanine methyl ester

The progress of this reaction is monitored by quantifying the appearance of one of the products over time. The L-alanine methyl ester product contains a primary α-amino group, which is absent in the N-benzoylated substrate. This unique chemical feature is exploited by various detection methods.

Visualization of the Enzymatic Reaction

Caption: Enzymatic cleavage of BZ-Ala-OMe to its products.

Monitoring Methodologies

Several analytical techniques can be employed to monitor BZ-Ala-OMe hydrolysis. The choice of method depends on the required sensitivity, throughput, and available instrumentation.

Spectrophotometry via Ninhydrin Reaction

This is a classic, cost-effective, and robust method for detecting the L-alanine methyl ester product. Ninhydrin reacts with the primary α-amino group of the product to form a deep purple-colored compound known as Ruhemann's purple, which has a maximum absorbance at 570 nm.[8][9] The intensity of the color is directly proportional to the concentration of the product formed.[10]

Advantages:

-

High sensitivity.

-

Simple and widely accessible instrumentation (spectrophotometer or plate reader).

-

Cost-effective reagents.

Disadvantages:

-

The reaction requires heating and is a stopped (end-point) assay.

-

Ninhydrin can react with other primary amines in the sample, including the enzyme itself, necessitating careful controls.[11]

High-Performance Liquid Chromatography (HPLC)

HPLC offers a direct and highly specific method to monitor the reaction by separating the substrate (BZ-Ala-OMe) from the products (N-Benzoyl-L-alanine and L-alanine methyl ester). By monitoring the decrease in the substrate peak area or the increase in a product peak area over time, precise kinetic data can be obtained.[12][13]

Advantages:

-

High specificity and accuracy.

-

Simultaneous monitoring of substrate depletion and product formation.

-

Can be used for complex mixtures without interference.

Disadvantages:

-

Lower throughput compared to plate-based assays.

-

Requires specialized and more expensive equipment.

-

Method development can be time-consuming.

Detailed Protocols

Protocol: Spectrophotometric Monitoring with Ninhydrin

This protocol is designed for determining the initial velocity of the enzymatic reaction at various substrate concentrations. It is crucial to perform these steps with precision to ensure reliable kinetic data.

A. Reagent Preparation

-

Enzyme Stock Solution: Prepare a concentrated stock of the protease (e.g., α-chymotrypsin) in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 8.0). Store on ice. The final concentration in the assay will need to be optimized to ensure the reaction remains in the linear range for the desired time course.[3]

-

Substrate (BZ-Ala-OMe) Stock Solution: Prepare a high-concentration stock solution (e.g., 100 mM) in a suitable organic solvent like DMSO or ethanol, as it has limited aqueous solubility.

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0, or another buffer suitable for the specific enzyme being studied.

-

Ninhydrin Reagent (2% w/v): Dissolve 0.2 g of ninhydrin in 10 mL of ethanol or acetone. This solution should be prepared fresh for optimal performance.[8][9]

-

Stop Solution: 0.5 M HCl or Trichloroacetic Acid (TCA).[14]

-

Alanine Methyl Ester Standard: Prepare a stock solution of known concentration (e.g., 10 mM) in the assay buffer to create a standard curve.

B. Experimental Workflow Visualization

Caption: Step-by-step workflow for the ninhydrin-based kinetic assay.

C. Standard Curve Generation

-

Prepare a series of dilutions of the L-alanine methyl ester standard in assay buffer (e.g., 0, 50, 100, 250, 500, 1000 µM).

-

To 100 µL of each standard dilution, add 100 µL of stop solution.

-

Add 100 µL of the 2% ninhydrin reagent to each tube.[8]

-

Vortex briefly to mix.

-

Heat the tubes in a boiling water bath for 10-15 minutes.[15]

-

Cool the tubes to room temperature.

-

Add 1 mL of 50% ethanol to each tube to stabilize the color.

-

Measure the absorbance at 570 nm.

-

Plot Absorbance vs. Concentration (µM) and perform a linear regression. This will be used to convert the absorbance values from the enzyme assay into product concentrations.

D. Enzyme Kinetics Assay Protocol

-

Setup: Prepare a set of microcentrifuge tubes. For each substrate concentration to be tested, prepare a tube containing the assay buffer and the desired amount of BZ-Ala-OMe (diluted from the stock). Include a "no-enzyme" control for each substrate concentration. Pre-incubate the tubes at the desired reaction temperature (e.g., 25°C or 37°C) for 5 minutes.[16]

-

Initiation: Start the reaction by adding a small volume of the enzyme solution to each tube and start a timer. The final enzyme concentration should be chosen such that less than 10-15% of the substrate is consumed during the longest time point to ensure initial velocity conditions.[3]

-

Time Points: At specific time intervals (e.g., 0, 2, 4, 6, 8, 10 minutes), withdraw a fixed volume (e.g., 100 µL) from the reaction tube and immediately add it to a separate tube containing an equal volume of stop solution (e.g., 100 µL of 0.5 M HCl). This quenches the reaction.

-

Color Development: Once all time points are collected, add 100 µL of 2% ninhydrin reagent to each stopped sample.

-

Heating and Measurement: Follow steps 4-8 from the Standard Curve protocol.

-

Repeat: Repeat this procedure for a range of substrate (BZ-Ala-OMe) concentrations.

| Component | Volume / Concentration | Purpose |

| Assay Buffer | To final volume (e.g., 1 mL) | Maintain optimal pH |

| BZ-Ala-OMe | Variable (e.g., 0.1 - 5 x Km) | Substrate |

| Enzyme | Optimized concentration | Catalyst |

| Stop Solution | Equal to sample aliquot | Quench reaction |

| Ninhydrin Reagent | Equal to sample aliquot | Colorimetric detection |

Table 1: Example components for a single kinetic reaction setup.

Data Analysis and Interpretation

-

Calculate Product Concentration: Using the equation from your standard curve, convert the absorbance readings for each time point into the concentration of L-alanine methyl ester produced.

-

Determine Initial Velocity (v₀): For each substrate concentration, plot the product concentration [P] versus time. The initial velocity (v₀) is the slope of the linear portion of this curve.[3][17] Ensure the plot is linear, which confirms you are measuring the initial rate.

-

Michaelis-Menten Plot: Plot the calculated initial velocities (v₀) against the corresponding substrate concentrations [S].

-

Determine Km and Vmax: Fit the v₀ vs. [S] data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism, Origin). This is the most accurate method.[7]

-

Vmax: The maximum rate of the reaction.

-

Km: The substrate concentration at which the reaction rate is half of Vmax. It is an inverse measure of the enzyme's affinity for the substrate.[7] Alternatively, a Lineweaver-Burk plot (1/v₀ vs. 1/[S]) can be used for a linear representation, although it is less accurate due to uneven error distribution.[17]

-

Troubleshooting and Scientific Considerations

-

Assay Linearity: If the product formation over time is not linear, the enzyme concentration may be too high, leading to rapid substrate depletion. Reduce the enzyme concentration.[3]

-

High Background: A high signal in the "no-enzyme" control could indicate spontaneous hydrolysis of the substrate or contamination of reagents with primary amines. Ensure high-purity water and reagents.

-

Solubility Issues: BZ-Ala-OMe can precipitate at high concentrations in aqueous buffers. Ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically <5%) and consistent across all assays, as it can affect enzyme activity.

-

Self-Validating System: Always include appropriate controls:

-

Blank: Contains all reagents except the enzyme and substrate to zero the spectrophotometer.

-

No-Enzyme Control: Contains substrate but no enzyme to measure non-enzymatic hydrolysis.

-

No-Substrate Control: Contains enzyme but no substrate to measure any background signal from the enzyme preparation.

-

References

-

BYJU'S. (n.d.). Ninhydrin test. Retrieved from [Link]

-

Amrita Vishwa Vidyapeetham Virtual Lab. (n.d.). Quantitative Estimation of Amino Acids by Ninhydrin (Procedure). Retrieved from [Link]

-

iGEM. (n.d.). Microplate measurement of amino acids by ninhydrin. Retrieved from [Link]

-

University of Maryland. (n.d.). Amino Acid Assay. Retrieved from [Link]

-

Ojima, T., et al. (2008). Spectrophotometric assay for protease activity in ionic liquids using chromogenic substrates. Analytical Biochemistry, 374(2), 295-301. Retrieved from [Link]

-

Tonge, S. R., & Ashkenazi, P. (1981). The kinetics of hydrolysis of some extended N-aminoacyl-L-phenylalanine methyl esters by bovine chymotrypsin A-alpha. Evidence for enzyme subsite S5. Biochimica et Biophysica Acta, 660(1), 65-72. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

ResearchGate. (n.d.). a HPLC separation of β-Ala peptide standards prepared by aqueous... Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Chymotrypsin. Retrieved from [Link]

-

Enzyme Development Corporation. (n.d.). Protease Assay (PC). Retrieved from [Link]

-

Petkov, D. D., & Stoineva, I. B. (1983). Kinetic studies on the chymotrypsin A alpha-catalyzed hydrolysis of a series of N-acetyl-L-phenylalanyl peptides. Archives of Biochemistry and Biophysics, 221(2), 324-8. Retrieved from [Link]

-

G-Biosciences. (n.d.). Protease Assay™. Retrieved from [Link]

-

The Royal Society of Chemistry. (2014). Protocol for enzyme assays. Retrieved from [Link]

-

Correa, N. M., et al. (2013). Enzymatic Hydrolysis of N-benzoyl-L-tyrosine P-Nitroanilide by α-chymotrypsin in DMSO-water/AOT/n-heptane Reverse Micelles. Journal of Physical Chemistry B, 117(29), 8777-8785. Retrieved from [Link]

-

Wadsö, L., et al. (2010). Measurement of enzyme kinetics and inhibitor constants using enthalpy arrays. Analytical Biochemistry, 401(1), 93-100. Retrieved from [Link]

-

Mao, S., et al. (2002). Measurement of enzyme kinetics using a continuous-flow microfluidic system. Analytical Biochemistry, 308(1), 140-146. Retrieved from [Link]

-

Scilit. (n.d.). The Kinetics of the α-Chymotrypsin-catalyzed Hydrolysis and Methanolysis of Acetyl-L-phenylalanine Methyl Ester. Retrieved from [Link]

-

YouTube. (2021). Enzyme Kinetics Data Analysis. Retrieved from [Link]

-

National Institutes of Health. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Retrieved from [Link]

-

TeachMePhysiology. (2024). Enzyme Kinetics. Retrieved from [Link]

-

National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. Retrieved from [Link]

-

RSC Publishing. (n.d.). Selective deprotection of phenacyl, benzyl and methyl esters of N-protected amino acids and dipeptides... Retrieved from [Link]

-

PubChem. (n.d.). BZ-Ala-ome. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Kinetic studies on the chymotrypsin A alpha-catalyzed hydrolysis of a series of N-acetyl-L-phenylalanyl peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. BZ-Ala-ome | C11H13NO3 | CID 6364617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. The kinetics of hydrolysis of some extended N-aminoacyl-L-phenylalanine methyl esters by bovine chymotrypsin A-alpha. Evidence for enzyme subsite S5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. teachmephysiology.com [teachmephysiology.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. byjus.com [byjus.com]

- 10. Amino Acid Assay [user.eng.umd.edu]

- 11. static.igem.org [static.igem.org]

- 12. researchgate.net [researchgate.net]

- 13. Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 14. enzymedevelopment.com [enzymedevelopment.com]

- 15. Quantitative Estimation of Amino Acids by Ninhydrin (Procedure) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 16. rsc.org [rsc.org]

- 17. youtube.com [youtube.com]

Application Notes and Protocols: A Guide to Studying Enzyme Inhibition with Nα-Benzoyl-L-alanine methyl ester (BZ-Ala-ome)

Introduction: The Significance of BZ-Ala-ome in Serine Protease Inhibition Studies

In the landscape of drug discovery and biochemical research, the study of enzyme inhibitors is paramount. Serine proteases, a major class of enzymes involved in a myriad of physiological and pathological processes, are key targets for therapeutic intervention. Nα-Benzoyl-L-alanine methyl ester (BZ-Ala-ome), a synthetic amino acid derivative, serves as a valuable tool in the investigation of serine protease activity and inhibition.[1][2] Its structural resemblance to the natural substrates of these enzymes allows it to act as a competitive inhibitor or a substrate, making it an excellent candidate for screening and characterizing potential drug compounds. This guide provides a detailed experimental framework for utilizing BZ-Ala-ome in enzyme inhibition assays, with a focus on two well-characterized serine proteases: trypsin and α-chymotrypsin.

These application notes are designed for researchers, scientists, and drug development professionals, offering in-depth protocols and the scientific rationale behind the experimental design.

Underlying Principles: The Kinetics of Enzyme Inhibition

The interaction between an enzyme, its substrate, and an inhibitor can be elucidated through kinetic studies. The type of inhibition (competitive, non-competitive, uncompetitive, or mixed) can be determined by analyzing the reaction rates at varying substrate and inhibitor concentrations.[3][4]

-

Competitive Inhibition: The inhibitor binds to the active site of the enzyme, preventing the substrate from binding. This increases the apparent Michaelis constant (Km) of the enzyme, while the maximum velocity (Vmax) remains unchanged.

-

Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site), altering the enzyme's conformation and reducing its catalytic efficiency. In this case, Vmax is lowered, but Km remains the same.

-

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex. This reduces both Vmax and Km.

-

Mixed Inhibition: The inhibitor can bind to both the free enzyme and the ES complex, affecting both Km and Vmax.

Understanding these kinetic principles is crucial for correctly interpreting the data generated from the following protocols.

Experimental Workflow for Enzyme Inhibition Assays

The general workflow for assessing enzyme inhibition using BZ-Ala-ome involves preparing the necessary reagents, performing the enzymatic assay with and without the potential inhibitor, and analyzing the resulting data to determine the extent and mechanism of inhibition.

Figure 1: A generalized workflow for conducting enzyme inhibition assays.

Detailed Protocols

Protocol 1: Screening for Inhibition of α-Chymotrypsin

This protocol is designed to screen for the inhibitory activity of a test compound against α-chymotrypsin, using BZ-Ala-ome as a substrate. The hydrolysis of BZ-Ala-ome can be monitored by the increase in absorbance at a specific wavelength. While direct continuous monitoring of BZ-Ala-ome hydrolysis is less common, a coupled assay or HPLC-based method can be employed. For simplicity and broad applicability, this protocol will utilize a well-established colorimetric substrate, N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA), to initially screen for inhibitors, which can then be further characterized with BZ-Ala-ome in more advanced kinetic studies.[5][6]

Materials:

-

α-Chymotrypsin from bovine pancreas

-

N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA)

-

BZ-Ala-ome (for subsequent kinetic studies)

-

Tris-HCl buffer (50 mM, pH 7.8) containing 20 mM CaCl2

-

Dimethyl sulfoxide (DMSO)

-

Test inhibitor compound

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of α-chymotrypsin (e.g., 1 mg/mL) in 1 mM HCl and store at -20°C.

-

Prepare a working solution of α-chymotrypsin by diluting the stock solution in Tris-HCl buffer to the desired final concentration (e.g., 10 nM).[5]

-

Prepare a stock solution of Suc-AAPF-pNA (e.g., 20 mM) in DMSO.

-

Prepare a working solution of Suc-AAPF-pNA by diluting the stock solution in Tris-HCl buffer to the desired final concentration (e.g., 200 µM).

-

Prepare a stock solution of the test inhibitor (e.g., 10 mM) in DMSO. Create a dilution series of the inhibitor in Tris-HCl buffer.

-

-

Assay Setup:

-

In a 96-well microplate, add the following to each well:

-

Control Wells: 50 µL of Tris-HCl buffer

-

Inhibitor Wells: 50 µL of the test inhibitor at various concentrations.

-

-

Add 25 µL of the α-chymotrypsin working solution to all wells.

-

Mix gently and pre-incubate for 15-30 minutes at room temperature. This allows the inhibitor to bind to the enzyme.

-

-

Initiation and Measurement:

-

Initiate the reaction by adding 25 µL of the Suc-AAPF-pNA working solution to all wells.

-

Immediately place the microplate in a plate reader and measure the increase in absorbance at 405 nm every 30 seconds for 10-15 minutes. The product, p-nitroaniline, has a high absorbance at this wavelength.

-

Data Analysis:

-

Calculate the initial reaction rate (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

-

Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [(V₀_control - V₀_inhibitor) / V₀_control] * 100

-

Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Protocol 2: Determining the Mode of Inhibition of Trypsin

This protocol outlines the steps to determine the kinetic parameters of trypsin inhibition by a test compound, using Nα-Benzoyl-L-arginine ethyl ester (BAEE) as the substrate.[7][8] BZ-Ala-ome can be used in a similar manner, although BAEE is a more common and well-characterized substrate for trypsin.

Materials:

-

Trypsin from bovine pancreas

-

Nα-Benzoyl-L-arginine ethyl ester (BAEE)

-

Tris-HCl buffer (50 mM, pH 8.2) containing 20 mM CaCl₂

-

Test inhibitor compound

-

UV-transparent 96-well plate or cuvettes

-

Spectrophotometer capable of reading at 253 nm

Procedure:

-

Reagent Preparation:

-

Prepare stock and working solutions of trypsin and the test inhibitor as described in Protocol 1, using the appropriate buffer.

-

Prepare a stock solution of BAEE (e.g., 10 mM) in the assay buffer. Create a dilution series of BAEE to obtain a range of substrate concentrations (e.g., 0.1 to 2 times the Km of trypsin for BAEE).

-

-

Assay Setup:

-

This experiment should be set up as a matrix, varying both the substrate and inhibitor concentrations.

-

For each inhibitor concentration (including a zero-inhibitor control), perform a series of reactions with varying BAEE concentrations.

-

In a UV-transparent plate or cuvettes, add the buffer, inhibitor, and enzyme. Pre-incubate for 15-30 minutes.

-

-

Initiation and Measurement:

Data Analysis and Interpretation:

-

Calculate Initial Velocities: Determine the initial reaction rates (V₀) for each combination of substrate and inhibitor concentration.

-

Michaelis-Menten Plot: For each inhibitor concentration, plot V₀ versus the substrate concentration ([S]).

-

Lineweaver-Burk Plot: To determine the mode of inhibition, a double reciprocal plot (Lineweaver-Burk plot) is highly informative. Plot 1/V₀ versus 1/[S] for each inhibitor concentration.

-

Competitive Inhibition: The lines will intersect on the y-axis.

-

Non-competitive Inhibition: The lines will intersect on the x-axis.

-

Uncompetitive Inhibition: The lines will be parallel.

-

Figure 2: A simplified diagram illustrating the principle of competitive inhibition.

Quantitative Data Summary

| Parameter | α-Chymotrypsin Assay (Protocol 1) | Trypsin Assay (Protocol 2) |

| Enzyme | α-Chymotrypsin | Trypsin |

| Substrate | N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide | Nα-Benzoyl-L-arginine ethyl ester |

| Buffer | 50 mM Tris-HCl, pH 7.8, 20 mM CaCl₂ | 50 mM Tris-HCl, pH 8.2, 20 mM CaCl₂ |

| Detection Wavelength | 405 nm | 253 nm |

| Typical Enzyme Conc. | 10 nM | 50-100 nM |

| Typical Substrate Conc. | 200 µM | 0.1 - 2.0 x Km |

Trustworthiness and Self-Validation

To ensure the reliability of your results, the following controls should be included in every experiment:

-

No-Enzyme Control: Substrate and buffer only, to check for non-enzymatic hydrolysis of the substrate.

-

No-Substrate Control: Enzyme and buffer only, to establish the baseline absorbance.

-

Positive Control Inhibitor: A known inhibitor of the target enzyme (e.g., chymostatin for chymotrypsin) to validate the assay's ability to detect inhibition.

-

Solvent Control: If the inhibitor is dissolved in a solvent like DMSO, a control with the same concentration of the solvent should be included to account for any effects of the solvent on enzyme activity.

Conclusion and Future Directions

The protocols outlined in this guide provide a robust framework for studying enzyme inhibition using BZ-Ala-ome and other related substrates. By carefully designing experiments and including appropriate controls, researchers can obtain reliable data on the potency and mechanism of action of novel inhibitors. Future studies could involve using BZ-Ala-ome in more complex systems, such as cell-based assays, to evaluate the efficacy of inhibitors in a more physiologically relevant context.

References

-

Roberts, D. D., et al. (2005). Inhibition of chymotrypsin through surface binding using nanoparticle-based receptors. Proceedings of the National Academy of Sciences, 102(36), 12850-12855. [Link]

-

Tipton, K. F., & Dixon, H. B. (1979). Effects of pH on the mechanisms of enzyme and ligand binding. Methods in enzymology, 63, 183-234. [Link]

-

Urease and α-Chymotrypsin Inhibitory Activities and Molecular Docking Studies of Alkaloids Isolated from Medicinal Plant Isatis minima Bunge. (2022). Molecules, 27(12), 3843. [Link]

-

Enzymatic Assay of Trypsin Inhibition. (2019). protocols.io. [Link]

-

Chou, T. C. (1976). A graphical method for analyzing enzyme data to obtain kinetic parameters, and to identify the types of inhibition and the enzyme mechanisms. Journal of theoretical biology, 63(2), 253-276. [Link]

-

Method development and optimization for measuring chymotrypsin and chymotrypsin inhibitor activities. (2022). Journal of Food Science, 87(6), 2588-2598. [Link]

-

White, E. H., & Chen, Y. (1995). Inhibition of trypsin with active-site-directed enzyme-activated nitrosoamide substrates. Biochemistry, 34(46), 15123-15133. [Link]

-

A Multifunctional Trypsin Protease Inhibitor from Yellow Bell Pepper Seeds: Uncovering Its Dual Antifungal and Hypoglycemic Properties. (2023). International Journal of Molecular Sciences, 24(5), 4594. [Link]

-

Novel inhibitors and activity-based probes targeting serine proteases. (2022). Frontiers in Chemistry, 10, 989518. [Link]

-

J&K Scientific LLC. (n.d.). Benzoyl-L-alanine methyl ester. [Link]

-

Experimental conditions for serine protease inhibition assays. (2020). ResearchGate. [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. Mechanistic and kinetic studies of inhibition of enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of chymotrypsin through surface binding using nanoparticle-based receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Urease and α-Chymotrypsin Inhibitory Activities and Molecular Docking Studies of Alkaloids Isolated from Medicinal Plant Isatis minima Bunge - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Trypsin Inhibitors - Assay | Worthington Biochemical [worthington-biochem.com]

- 8. Enzymatic Assay of Trypsin Inhibitor [sigmaaldrich.com]

Troubleshooting & Optimization

Identifying and removing impurities from BZ-Ala-ome.

Introduction

Welcome to the technical support guide for N-Benzoyl-L-alanine methyl ester (BZ-Ala-OMe). This resource is designed for researchers, chemists, and drug development professionals who utilize BZ-Ala-OMe in their workflows. As a key building block in peptide synthesis and other critical applications, its purity is paramount.[1] This guide provides in-depth, practical solutions in a question-and-answer format to help you identify, troubleshoot, and remove common impurities, ensuring the integrity of your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to the most common issues encountered when working with BZ-Ala-OMe.

Q1: My BZ-Ala-OMe appears oily or has a low melting point. What's the likely cause?

A1: A low melting point (literature value is typically 61-63 °C) or an oily appearance often indicates the presence of residual solvents from the synthesis or purification steps, such as ethyl acetate, dichloromethane, or methanol.[2] It could also suggest the presence of unreacted starting materials which can depress the melting point.

Q2: I see an extra spot on my TLC plate besides my product. What could it be?

A2: The most common impurities are unreacted starting materials: N-Benzoyl-L-alanine and methanol. Another possibility is a hydrolyzed product, N-Benzoyl-L-alanine, which will appear as a more polar spot (lower Rf) on the TLC plate.[3]

Q3: My NMR spectrum shows unexpected peaks. How can I identify the impurity?

A3: Residual N-Benzoyl-L-alanine will show a broad singlet corresponding to the carboxylic acid proton.[4] Unreacted methanol will appear as a singlet around 3.4 ppm and a broad hydroxyl peak. If the reaction was run in solvents like dichloromethane or ethyl acetate, you might see their characteristic peaks as well. Comparing your spectrum to a reference spectrum of pure BZ-Ala-OMe is the best approach.[5]

Q4: Can I use my BZ-Ala-OMe if it has minor impurities?

A4: This depends entirely on the sensitivity of your downstream application. For peptide synthesis, even minor impurities can lead to side reactions and the formation of difficult-to-remove byproducts.[6] It is always recommended to use material of the highest possible purity.

Part 2: Troubleshooting and Purification Guide

This section provides a systematic workflow for diagnosing and resolving purity issues with your BZ-Ala-OMe.

Workflow for Impurity Identification and Removal

The following diagram outlines the logical steps from initial purity assessment to obtaining a final, pure product.

Caption: Workflow for BZ-Ala-OMe purification.

Step 1: Impurity Identification

Accurate identification is the first step toward effective removal.

A. Thin-Layer Chromatography (TLC)

TLC is a rapid and inexpensive method for qualitatively assessing the purity of your BZ-Ala-OMe.[7][8]

-

Protocol:

-

Prepare a TLC plate (silica gel 60 F254).[5]

-

Dissolve a small amount of your BZ-Ala-OMe in a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

Spot the solution on the baseline of the TLC plate.

-

Develop the plate in a chamber containing a mobile phase.

-

Visualize the spots under UV light (254 nm) and/or by staining with a suitable reagent like ninhydrin (after deprotection) or permanganate stain.[9]

-

-

Interpretation:

-

A single spot indicates a likely pure compound.

-

Multiple spots suggest the presence of impurities. The Rf value helps in preliminary identification.

-

| Compound | Typical Rf Value (3:2 Hexane:EtOAc) | Notes |

| BZ-Ala-OMe (Product) | ~0.4 - 0.5 | The main, desired spot. |

| N-Benzoyl-L-alanine | ~0.1 - 0.2 | More polar due to the free carboxylic acid. Will stick closer to the baseline. |

| Benzoic Acid | ~0.2 - 0.3 | A potential side-product from hydrolysis. |

| Starting Amino Ester | Very low | If the starting L-alanine methyl ester is present, it is very polar and may not move far from the baseline. |

B. High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for quantitative purity analysis.[6][10][11] A reversed-phase C18 column is typically used.

-

Protocol:

-

Prepare a dilute solution of your sample in the mobile phase.

-

Inject the sample into the HPLC system.

-

Run a gradient elution, for example, from 10% to 90% acetonitrile in water (with 0.1% TFA) over 20 minutes.

-

Detect the eluting compounds using a UV detector, typically at 230 nm or 254 nm, where the benzoyl group absorbs.[]

-

-

Interpretation: The peak area percentage from the chromatogram gives a quantitative measure of purity. Impurities like N-Benzoyl-L-alanine will typically have a shorter retention time than the ester product.

C. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR provides definitive structural confirmation and can reveal the presence of specific impurities.[1][5]

-

Key Chemical Shifts for BZ-Ala-OMe (in CDCl₃):

-

~7.8-7.4 ppm: Multiplets, aromatic protons of the benzoyl group.

-

~6.8 ppm: Doublet, amide N-H.

-

~4.8 ppm: Multiplet, alpha-proton (CH).

-

~3.8 ppm: Singlet, methyl ester (OCH₃) protons.

-

~1.5 ppm: Doublet, methyl (CH₃) protons of alanine.

-

-

Identifying Impurity Peaks:

-

N-Benzoyl-L-alanine: A very broad singlet above 10 ppm (COOH).

-

Methanol: A singlet around 3.4 ppm.

-

Dichloromethane (DCM): A singlet at ~5.3 ppm.

-

Ethyl Acetate (EtOAc): A quartet at ~4.1 ppm and a triplet at ~1.2 ppm.

-

Step 2: Impurity Removal

Based on the nature and quantity of impurities identified, choose the most appropriate purification method.

A. Recrystallization

This is the method of choice for removing small amounts of impurities when your product is highly crystalline.

-

When to Use: When your BZ-Ala-OMe is >90% pure and the main impurity is more soluble in the chosen solvent system than your product.

-

Protocol:

-

Choose a suitable solvent system. A mixture of ethyl acetate and a non-polar solvent like hexanes or petroleum ether often works well.[13]

-

Dissolve the crude BZ-Ala-OMe in a minimum amount of the hot solvent (or the more polar component, e.g., ethyl acetate).

-

If needed, filter the hot solution to remove any insoluble matter.

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold non-polar solvent (hexanes), and dry under vacuum.

-

B. Column Chromatography

This technique is highly effective for separating compounds with different polarities and is necessary when dealing with complex mixtures or impurities with similar solubility to the product.[14][15][16]

-

When to Use: When TLC shows multiple impurities or a significant amount of an impurity with an Rf value close to the product.

-

Protocol:

-

Select Stationary and Mobile Phases: Use silica gel as the stationary phase.[14] The mobile phase (eluent) should be chosen based on TLC trials. A system that gives your product an Rf value of ~0.3-0.4 is ideal. A common starting point is a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and gradually increasing to 40%).[5]

-

Pack the Column: Prepare a slurry of silica gel in the initial, least polar eluent and pour it into a glass column. Allow it to pack evenly.

-

Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and apply it carefully to the top of the silica gel bed.

-

Elute: Begin passing the mobile phase through the column. Start with the low-polarity mixture and gradually increase the polarity (e.g., increase the percentage of ethyl acetate).

-

Collect Fractions: Collect the eluate in a series of test tubes.

-

Analyze Fractions: Spot each fraction on a TLC plate to determine which ones contain the pure product.

-

Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified BZ-Ala-OMe.

-

Caption: Column chromatography workflow.

References

- Szokan, G., et al. (1994). HPLC Determination of Enantiomeric Purity of Protected Amino Acid Derivatives Used in Peptide Synthesis. Marcel Dekker, Inc.

- Nowick, J.S., et al. (n.d.). The α-Chymotrypsin-catalyzed Hydrolysis of α-N-Benzoyl-β-(4-pyridyl-1-oxide)-L-alanine Methyl Ester. ACS Publications.

- Perez-Mena, S.C., et al. (2018). Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. SciELO México.

- Sorbent-Technologies. (n.d.). Amino Acid Purification - Column Chromatography.

- Kopp, K. (n.d.). HPLC Analysis of Amino Acids Formed by Urey-Miller-Type Experiments.

- ChemicalBook. (n.d.). N-BENZOYL-DL-ALANINE(1205-02-3) 1H NMR spectrum.

- Google Patents. (n.d.). Preparation method for benzyloxycarbonyl alanyl alanine.

- Organic Syntheses. (n.d.). benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester.

- Alfa Chemistry. (n.d.). Analysis And Detection Of Protected Amino Acids.

- ResearchGate. (n.d.). analysis of amino acids by high performance liquid chromatography.

- LookChem. (n.d.). BZ-ALA-OME.

- Benchchem. (n.d.). An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of BOC-L-Alanine Benzyl Ester.

- Separation and Refining of Amino acids. (n.d.).

- BOC Sciences. (n.d.). Amino Acid Analysis by HPLC.

- Amrita Virtual Lab. (n.d.). Thin Layer Chromatography.

- ResearchGate. (n.d.). Molecular Recognition on Crystallization of Enantiopure and Racemic N-Benzoylalanine Methyl Ester.

- University of Guelph. (n.d.). Separation and Detection of Amino Acids.

- CR Subscription Agency. (n.d.). Thin Layer Chromatography of Amino Acids.

- Hindawi. (2023). Separation of Amino Acids, Dyes, and Pigments Using Novel Pressurized Circular TLC Assembly for Secure Medical Imaging Applications.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. BZ-ALA-OME|lookchem [lookchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. N-BENZOYL-DL-ALANINE(1205-02-3) 1H NMR spectrum [chemicalbook.com]

- 5. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity [scielo.org.mx]

- 6. tandfonline.com [tandfonline.com]

- 7. iitg.ac.in [iitg.ac.in]

- 8. Separation of Amino Acids, Dyes, and Pigments Using Novel Pressurized Circular TLC Assembly for Secure Medical Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. crsubscription.com [crsubscription.com]

- 10. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 11. applications.emro.who.int [applications.emro.who.int]

- 13. researchgate.net [researchgate.net]

- 14. column-chromatography.com [column-chromatography.com]

- 15. diaion.com [diaion.com]

- 16. Separation and Detection of Amino Acids – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]

Optimizing reaction conditions for BZ-Ala-ome coupling in peptide synthesis.

Welcome to the technical support center for peptide synthesis. This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the N-Benzoyl-L-alanine methyl ester (Bz-Ala-OMe) coupling reaction. This reaction serves as an excellent model for understanding the critical parameters governing amide bond formation.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing probable causes and actionable solutions based on established chemical principles.

Question 1: My reaction yield is very low. What are the common causes and how can I improve it?

Answer:

Low yield in the Bz-Ala-OMe coupling is a frequent issue stemming from several factors. Systematically investigating these potential causes is the key to optimization.

Probable Causes & Solutions:

-

Inefficient Carboxylic Acid Activation: The first step of the coupling is the activation of benzoic acid. If this step is slow or incomplete, the overall yield will suffer.[1]

-

Solution: When using carbodiimides like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), pre-activation is crucial. Allow the benzoic acid to react with the coupling reagent and an additive (like Oxyma or HOBt) for 15-20 minutes at 0°C before adding the L-alanine methyl ester.[2] This ensures the formation of the highly reactive active ester intermediate. For more challenging or sterically hindered systems, consider switching to more potent phosphonium (e.g., PyBOP) or aminium/uronium (e.g., HATU, HCTU) reagents, which offer faster activation rates.

-

-

Formation of Non-Reactive Byproducts: Carbodiimide reagents can lead to a debilitating side reaction where the activated O-acylisourea intermediate rearranges into an unreactive N-acylurea.[1][3][4][5] This consumes your activated benzoic acid, halting the reaction.

-

Solution: This side reaction is minimized by using a coupling additive such as 1-hydroxybenzotriazole (HOBt) or, more preferably, ethyl cyanohydroxyiminoacetate (Oxyma).[1][6] These additives rapidly convert the O-acylisourea into a more stable active ester, which is less prone to rearrangement but still highly reactive towards the amine.[3][5] Using non-polar solvents like dichloromethane (DCM) can also reduce the rate of this rearrangement.[4]

-

-

Suboptimal Solvent Choice: The reaction solvent plays a critical role in solvating the reactants, intermediates, and the growing peptide chain.[7][8] Poor solvation can lead to aggregation and incomplete reactions.[9][10]

-

Solution: While Dichloromethane (DCM) is often a good starting point for solution-phase coupling, polar aprotic solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) can offer superior solvation for reactants.[7][11] If aggregation is suspected, consider using solvent mixtures or chaotropic salts.[12]

-

-

Inadequate Reaction Time or Temperature: Amide coupling kinetics can be slow, especially if there is any steric hindrance.

-

Solution: Monitor the reaction progress using Thin-Layer Chromatography (TLC) or HPLC.[13] If the reaction stalls, consider extending the reaction time (up to 24 hours) or allowing the reaction to slowly warm to room temperature after initial cooling.[2] Low temperatures (0°C) are often recommended initially to minimize side reactions like racemization.[1]

-

Troubleshooting Flowchart: Low Coupling Yield

Caption: A decision tree for troubleshooting low yield in Bz-Ala-OMe coupling.

Question 2: I see a significant byproduct with a similar mass to my product. Could it be an N-acylurea?

Answer:

Yes, this is highly likely, especially if you are using a carbodiimide coupling reagent (like DCC, DIC, or EDC) without an additive.

Cause:

The O-acylisourea intermediate, formed by the reaction of benzoic acid and the carbodiimide, is highly reactive.[3][4] While it is supposed to react with the amine (L-alanine methyl ester), it can undergo an intramolecular O-to-N acyl transfer, rearranging to a stable and unreactive N-acylurea.[4][5] This byproduct is often difficult to separate from the desired product due to similar polarities.

Solutions:

-

Use a Coupling Additive: The most effective way to prevent N-acylurea formation is to use an additive like HOBt or Oxyma.[1][5] These additives intercept the O-acylisourea to form an active ester intermediate, which is more stable and does not rearrange, effectively outcompeting the side reaction.[3][14] Oxyma is often preferred due to its superior performance and significantly better safety profile compared to HOBt.[6][15][16]

-

Switch Coupling Reagent Class: Move away from carbodiimides. Phosphonium (PyBOP) and aminium/uronium (HATU, HBTU, COMU) reagents do not proceed via an O-acylisourea intermediate and therefore do not form N-acylurea byproducts.[17]

-

Solvent Choice: The rearrangement is more prevalent in polar solvents. Using a solvent with a lower dielectric constant, such as dichloromethane (DCM) or chloroform, can help minimize this side reaction.[4]

Frequently Asked Questions (FAQs)

Q1: What is the mechanistic role of coupling additives like HOBt and Oxyma?

A1: Coupling additives are essential for efficient and clean carbodiimide-mediated reactions. Their primary role is to act as a relay agent for the activated carboxylic acid. The carbodiimide first activates the carboxylic acid to form a highly unstable O-acylisourea. Without an additive, this intermediate can either react with the amine (desired) or rearrange to an N-acylurea (undesired). Additives like HOBt and Oxyma are N-hydroxy compounds that rapidly attack the O-acylisourea to form a more stable active ester (e.g., an OBt or Oxyma ester).[3][6][14] This active ester is sufficiently reactive to acylate the amine but is stable enough to suppress both racemization and rearrangement to N-acylurea.[5]

Carbodiimide Coupling Mechanism with Additive

Caption: Mechanism of carbodiimide coupling showing the role of an additive.

Q2: Which class of coupling reagent is best for the Bz-Ala-OMe synthesis?

A2: The "best" reagent depends on the scale, cost considerations, and desired purity.

| Reagent Class | Examples | Advantages | Disadvantages |

| Carbodiimides | EDC, DIC, DCC | Inexpensive, readily available.[1] | Prone to N-acylurea formation and racemization without additives.[1][3] DCC byproduct (DCU) is insoluble.[3] |

| Phosphonium Salts | PyBOP, PyAOP | High reactivity, low racemization.[17] Byproducts are generally water-soluble. | More expensive. BOP reagent produces carcinogenic HMPA byproduct.[1] |

| Aminium/Uronium Salts | HATU, HBTU, COMU | Very high reactivity, excellent for hindered couplings.[18] Low racemization.[17] COMU is safer than HOBt/HOAt-based reagents.[1] | Most expensive class. Can cause guanidinylation of the free amine if not pre-activated.[12] |

For a standard, non-hindered coupling like Bz-Ala-OMe, a carbodiimide (EDC) combined with Oxyma offers a cost-effective, safe, and highly efficient system.[6][15] If any difficulties arise, switching to COMU or PyBOP is a robust alternative.[17]

Q3: How can I monitor the reaction's progress effectively?

A3: For solution-phase synthesis, the most common method is Thin-Layer Chromatography (TLC) . Spot the reaction mixture against standards of your starting materials (benzoic acid and L-alanine methyl ester). The reaction is complete when the spot for the limiting reagent (usually benzoic acid) has disappeared and a new, single spot for the product has appeared. HPLC can also be used for more quantitative monitoring.[13]

Experimental Protocols

Protocol 1: General Procedure for Bz-Ala-OMe Coupling using EDC/Oxyma

This protocol describes a standard, reliable method for the solution-phase synthesis of N-Benzoyl-L-alanine methyl ester.

Materials:

-

Benzoic Acid

-

L-Alanine methyl ester hydrochloride

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC)

-

Ethyl cyanohydroxyiminoacetate (Oxyma)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIEA)

-

Anhydrous Dichloromethane (DCM)

-

Standard glassware for organic synthesis

Procedure:

-

Prepare the Amine Free Base:

-

In a round-bottom flask, suspend L-Alanine methyl ester hydrochloride (1.0 eq.) in anhydrous DCM.

-

Cool the suspension to 0°C in an ice bath.

-

Add TEA or DIEA (1.05 eq.) dropwise and stir for 20-30 minutes at 0°C to generate the free amine. Use this suspension directly in the next step.

-

-

Activate the Carboxylic Acid:

-

In a separate flask under an inert atmosphere (e.g., nitrogen), dissolve Benzoic Acid (1.0 eq.) and Oxyma (1.1 eq.) in anhydrous DCM.

-

Cool the solution to 0°C.

-

Add EDC (1.1 eq.) to the solution and stir for 15-20 minutes at 0°C. This "pre-activation" step generates the Oxyma active ester.

-

-

Coupling Reaction:

-

Transfer the amine free base suspension from Step 1 to the activated carboxylic acid solution from Step 2 dropwise at 0°C.

-

Allow the reaction mixture to stir at 0°C for 2 hours, then warm to room temperature and stir for an additional 12-24 hours.

-

-

Monitoring:

-

Monitor the reaction's completion by TLC, checking for the consumption of benzoic acid.

-

-

Work-up and Purification:

-

Once the reaction is complete, dilute the mixture with additional DCM.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[2]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield pure Bz-Ala-OMe.

-

References

- A Researcher's Guide to Coupling Reagents for Sterically Hindered Amino Acids. Benchchem.

- Peptide synthesis. Wikipedia.

- A Comparative Analysis of Carbodiimide Coupling Agents in Peptide Synthesis. Benchchem.

- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.

- Peptide Coupling Reagents Guide. Sigma-Aldrich.

- Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37)

- Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTec.

- OxymaPure vs. HOBt Hydrate: A Data-Driven Comparison of Peptide Coupling Additives. Benchchem.

- Commonly Used Coupling Reagents in Peptide Synthesis. M-K Tripeptide.

- Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.

- Oxyma: an efficient additive for peptide synthesis to replace the benzotriazole-based HOBt and HOAt with a lower risk of explosion. PubMed.

- Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole‐Based HOBt and HOAt with a Lower Risk of Explosion. Scilit.

- Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization*.

- Carbodiimide. Wikipedia.

- Carbodiimides and Additives. Aapptec Peptides.

- Solvents for Solid Phase Peptide Synthesis. Aapptec Peptides.

- Troubleshooting guide for peptide coupling reactions with hindered amino acids. Benchchem.

- Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.

- Recent development of peptide coupling reagents in organic synthesis. Royal Society of Chemistry.

- Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR.

- 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. 2BScientific.